Lipophilicity and Aqueous Solubility: 2-Hydroxypropyl Isomer Advantage Over 1-Hydroxypropyl Isomer
The 2-hydroxypropyl positional isomer exhibits a lower logP (1.8) and higher aqueous solubility (12.4 mg/mL) compared to the 1-hydroxypropyl isomer (logP 2.1; solubility 8.9 mg/mL) [1]. This translates to a 28% improvement in aqueous solubility and a ΔlogP of -0.3, indicating better drug-likeness within Lipinski's rule-of-five space.
| Evidence Dimension | Physicochemical profiling (logP and aqueous solubility) |
|---|---|
| Target Compound Data | logP = 1.8; Aqueous Solubility = 12.4 mg/mL |
| Comparator Or Baseline | 1-hydroxypropyl isomer: logP = 2.1; Aqueous Solubility = 8.9 mg/mL |
| Quantified Difference | ΔlogP = -0.3; Solubility increase = +3.5 mg/mL (+39%) |
| Conditions | Calculated octanol-water partition coefficient; measured thermodynamic solubility in phosphate buffer pH 7.4 at 25°C |
Why This Matters
A lower logP and higher solubility directly correlate with improved oral absorption and reduced promiscuous off-target binding, critical for selecting intermediates destined for in vivo pharmacological studies.
- [1] Comparative physicochemical and pharmacological data derived from the optimization of pyrrolidine-based β3-adrenergic receptor agonists. US Patent US8604038B2 and related publications. Table comparing 2-hydroxypropyl and 1-hydroxypropyl derivatives. View Source
